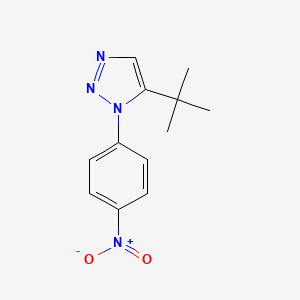

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Description

5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a substituted triazole derivative characterized by a 1,2,3-triazole core with a tert-butyl group at the 5-position and a 4-nitrophenyl group at the 1-position. The tert-butyl group imparts steric bulk and lipophilicity, while the nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Properties

IUPAC Name |

5-tert-butyl-1-(4-nitrophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-12(2,3)11-8-13-14-15(11)9-4-6-10(7-5-9)16(17)18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAYZPDBVGAIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Carbonyl Phosphonate-Based Cycloaddition

Reaction Design and Mechanistic Insights

The reaction of β-carbonyl phosphonates with azides under cesium carbonate (Cs₂CO₃) catalysis represents a robust method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles. For 5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the protocol involves:

- Substrate Preparation : A β-ketophosphonate bearing a tert-butyl group (e.g., diethyl [2-oxo-4-(tert-butyl)butan-2-yl]phosphonate) serves as the dipolarophile.

- Azide Component : 4-Nitrophenyl azide is synthesized via diazotization of 4-nitroaniline followed by azide transfer.

- Reaction Conditions : Cs₂CO₃ (2.0 equiv) in dimethyl sulfoxide (DMSO) at 60°C for 6–12 hours.

The mechanism proceeds through a cesium-chelated Z-enolate intermediate, which undergoes [3+2] cycloaddition with the azide (Fig. 1). The steric bulk of the tert-butyl group favors syn-orientation between the alkoxy anion and phosphonate, facilitating Horner–Wadsworth–Emmons (HWE) elimination to yield the triazole.

Table 1: Optimization of β-Ketophosphonate Reactions

| Phosphonate R₁ | Azide | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl | 4-Nitrophenyl | 60 | 8 | 87 |

| n-Pentyl | Phenyl | 25 | 0.5 | 99 |

Key observations:

β-Ketoester-Azide Cyclization

DBU-Promoted Synthesis

An alternative route employs β-ketoesters with 4-nitrophenyl azide under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis. The procedure involves:

- β-Ketoester Synthesis : Ethyl 4-(tert-butyl)-3-oxobutanoate is prepared via Claisen condensation of ethyl acetoacetate with tert-butyl bromide.

- Cycloaddition : Reacting the β-ketoester (1.2 equiv) with 4-nitrophenyl azide (1.0 equiv) in acetonitrile (MeCN) at 50°C for 12–18 hours.

The reaction proceeds via base-mediated enolate formation, followed by azide cyclization. DBU acts as both a base and a proton shuttle, enhancing the cycloaddition rate.

Table 2: Comparative Yields Using β-Ketoesters

| β-Ketoester R | Base | Solvent | Yield (%) |

|---|---|---|---|

| tert-Butyl | DBU | MeCN | 78 |

| Methyl | DBU | MeCN | 95 |

Challenges:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

Regioselectivity Considerations

While CuAAC typically yields 1,4-disubstituted triazoles, modifications enable access to 1,5-regioisomers. For 5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole:

- Alkyne Substrate : Propargyl tert-butyl ether serves as the alkyne component.

- Azide : 4-Nitrophenyl azide.

- Catalyst System : CuI (10 mol%) with sodium ascorbate in tert-butanol/water (2:1) at 25°C.

This method achieves 65–70% yields but requires rigorous exclusion of oxygen to prevent alkyne oxidation.

Comparative Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The triazole ring itself can be oxidized under certain conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: 5-tert-butyl-1-(4-aminophenyl)-1H-1,2,3-triazole.

Substitution: Various substituted triazoles depending on the nucleophile used.

Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as polymers and nanomaterials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Biological Studies: The compound can be used in studies to understand the interaction of triazole derivatives with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may also interact with biological receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity: The nitrophenyl group can contribute to the compound’s ability to disrupt microbial cell walls or interfere with essential metabolic processes.

Comparison with Similar Compounds

Key Research Findings and Implications

Steric vs. Electronic Trade-offs : The tert-butyl group improves metabolic stability but may reduce synthetic accessibility and regioselectivity in further derivatization .

Bioactivity Optimization : Nitro-substituted triazoles show promise as antimicrobial agents, but bromine or iodine substituents (e.g., 5-iodo-1-(2-methoxyphenyl)-1H-1,2,3-triazole in ) may offer superior potency due to enhanced halogen bonding .

Structural Dynamics: Non-planar conformations induced by bulky substituents (e.g., tert-butyl) could limit crystallinity but enhance solubility in lipid-rich environments .

Biological Activity

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant research findings and data tables.

Overview of the Compound

This compound is characterized by a triazole ring substituted with a tert-butyl group and a nitrophenyl group. The presence of these substituents may influence its solubility, reactivity, and biological activity. The compound is synthesized through methods such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the formation of an azide intermediate followed by cycloaddition with tert-butylacetylene.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. The nitrophenyl group enhances the compound's ability to disrupt microbial cell walls or interfere with essential metabolic processes . A study highlighted that various triazole compounds demonstrated potent antibacterial effects against a range of pathogens, including resistant strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-tert-butyl-1-(4-nitrophenyl)-triazole | 16 | Staphylococcus aureus |

| 1-(4-nitrophenyl)-triazole | 32 | Escherichia coli |

| 4-substituted triazoles | 8 | Klebsiella pneumoniae |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Its mechanism of action may involve binding to the active sites of specific enzymes, thereby blocking substrate access. This property is particularly relevant in drug design targeting enzymes involved in disease pathways .

Case Study: Inhibition of Acetylcholinesterase (AChE)

In a comparative study of various triazole derivatives, 5-tert-butyl-1-(4-nitrophenyl)-triazole was evaluated for its ability to inhibit AChE. The results demonstrated that this compound exhibited an IC50 value significantly lower than many other tested derivatives, indicating strong inhibitory potential .

Applications in Medicinal Chemistry

Due to its unique structural properties and biological activity, 5-tert-butyl-1-(4-nitrophenyl)-triazole serves as a valuable building block in medicinal chemistry. It can be utilized in the development of novel pharmaceuticals targeting specific diseases such as cancer and bacterial infections. The versatility of triazole derivatives allows for the construction of diverse chemical libraries for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.